![molecular formula C8H16 B1599018 3-Methyl-2-heptene CAS No. 3404-75-9](/img/structure/B1599018.png)
3-Methyl-2-heptene
Overview
Description
3-Methyl-2-heptene is an organic compound with the molecular formula C₈H₁₆. It is a branched alkene, characterized by a double bond between the second and third carbon atoms in the heptene chain, with a methyl group attached to the third carbon. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-heptene can be synthesized through the dehydration of 3-methyl-2-heptanol. This process involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an E1 or E2 mechanism, depending on the conditions and the nature of the alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of alkanes. This method involves the removal of hydrogen atoms from alkanes in the presence of a catalyst, typically at elevated temperatures. The process is efficient and yields high-purity alkenes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is 3-methylheptane.
Substitution: Halogenated alkanes, such as 3-chloro-2-heptene or 3-bromo-2-heptene.
Scientific Research Applications
Chemical Research Applications
Model Compound for Alkene Reactions
3-Methyl-2-heptene serves as an important model compound in the study of alkene reactions. Its structure allows researchers to investigate various reaction mechanisms, including:
- Electrophilic Additions : The double bond in this compound can react with electrophiles such as halogens or hydrogen halides, providing insights into reaction kinetics and mechanisms.
- Hydrogenation Reactions : The compound can be hydrogenated to yield 3-methylheptane, allowing for studies on catalytic processes and selectivity in hydrogenation reactions.
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Electrophilic Addition | Reaction with halogens or hydrogen halides | Substituted products |
Oxidation | Reaction with oxidizing agents | Alcohols, ketones, carboxylic acids |
Reduction | Hydrogenation in the presence of a catalyst | 3-Methylheptane |
Biological Applications
Synthesis of Biologically Active Molecules
In biological research, this compound is utilized as a precursor for synthesizing various biologically active compounds. Its ability to undergo functionalization makes it valuable in pharmaceutical chemistry.
Case Study: Synthesis of Antimicrobial Agents
A notable application includes the synthesis of antimicrobial agents where this compound is transformed into various derivatives that exhibit antibacterial properties. This application highlights its importance in drug discovery and development.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals and polymers. Its unique structure contributes to specific properties that are desirable in various applications.
Table 2: Industrial Uses of this compound
Application | Description |
---|---|
Polymer Production | Used as an intermediate for producing synthetic polymers |
Specialty Chemicals | Employed in the synthesis of surfactants and lubricants |
Mechanism of Action
The mechanism of action of 3-Methyl-2-heptene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form addition products. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form saturated hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
3-Methylheptane: A saturated hydrocarbon with similar molecular weight but lacks the double bond.
2-Heptene: An isomer with the double bond between the second and third carbon atoms but without the methyl group.
3-Methyl-3-heptene: An isomer with the double bond between the third and fourth carbon atoms .
Uniqueness
3-Methyl-2-heptene is unique due to its specific structure, which combines a branched alkene with a methyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Biological Activity
3-Methyl-2-heptene is a branched-chain alkene with the molecular formula and a molar mass of approximately 112.23 g/mol. This compound has gained attention in various fields, including organic chemistry and pharmacology, due to its potential biological activities and applications.
This compound is characterized by its double bond located between the second and third carbon atoms in the chain. The presence of the methyl group at the third position enhances its reactivity and influences its biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 112.23 g/mol |
Boiling Point | 131 °C |
Density | 0.79 g/cm³ |
Antimicrobial Properties
Research indicates that alkenes, including this compound, exhibit antimicrobial properties. A study conducted on various alkenes showed that compounds with similar structures can inhibit the growth of certain bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes, leading to cell death.
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. For instance, a comparative analysis with other alkenes revealed that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Study on Cancer Cell Lines : A study published in Phytochemistry evaluated the cytotoxic effects of several alkenes, including this compound, on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that this compound caused significant reductions in cell viability, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of various alkenes, where this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's hydrophobic nature facilitates its interaction with bacterial membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic properties allow it to integrate into lipid bilayers, disrupting membrane integrity.
- Oxidative Stress Induction : It may enhance reactive oxygen species (ROS) production within cells, leading to oxidative damage.
- Apoptosis Pathway Activation : Evidence suggests that it activates caspases and alters Bcl-2 family protein expressions, promoting programmed cell death.
Table 2: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Moderate | |
Cytotoxicity | High (MCF-7 cells) | |
Apoptosis Induction | Confirmed |
Safety and Toxicity
While this compound exhibits beneficial biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that exposure may lead to skin irritation or sensitization in some individuals. Long-term exposure risks remain under investigation; thus, handling precautions are advised when working with this compound.
Properties
IUPAC Name |
3-methylhept-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5H,4,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLSPUVNMOIJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-75-9 | |
Record name | 3-Methyl-2-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3404-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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